molecular formula C8H8N4O3 B2977221 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 946208-03-3

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No.: B2977221
CAS No.: 946208-03-3
M. Wt: 208.177
InChI Key: KZPVFQFJXQEFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide: is a heterocyclic compound that features both isoxazole and oxadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions to form the isoxazole ring . The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with high regioselectivity and yield optimization. The use of metal-free conditions and readily available starting materials is preferred to ensure cost-effectiveness and environmental sustainability .

Comparison with Similar Compounds

Uniqueness: N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide is unique due to its dual ring structure, which imparts a combination of biological activities not commonly found in simpler heterocycles. This dual functionality makes it a versatile compound in medicinal chemistry and drug design .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-2-6(13)10-8-12-11-7(14-8)5-3-4-9-15-5/h3-4H,2H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPVFQFJXQEFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.